molecular formula C11H15BrN2O2 B8578425 tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate

tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate

Cat. No.: B8578425
M. Wt: 287.15 g/mol
InChI Key: OOPDICQLTIZXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate: is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields of research and industry. The compound consists of a tert-butyl group, a bromopyridinyl moiety, and a methylcarbamate group, which together contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.

    Carbamoylation: The bromopyridine intermediate is then reacted with tert-butyl isocyanate to form the carbamate linkage.

    Methylation: Finally, the compound is methylated to introduce the N-methyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the carbamate group can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate include:

    tert-butyl N-(6-chloropyridin-2-yl)-N-methylcarbamate: Similar structure but with a chlorine atom instead of bromine.

    tert-butyl N-(6-fluoropyridin-2-yl)-N-methylcarbamate: Similar structure but with a fluorine atom instead of bromine.

    tert-butyl N-(6-iodopyridin-2-yl)-N-methylcarbamate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the properties imparted by the bromine atom, which can influence its interactions and applications in various fields.

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-7-5-6-8(12)13-9/h5-7H,1-4H3

InChI Key

OOPDICQLTIZXEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.9 g (17.2 mmol) of 60% sodium hydride in oil are added portionwise to a solution of 39 g (14.3 mmol) of tert-butyl (6-bromopyrid-2-yl)carbamate in 400 ml of dimethylformamide. After stirring for 20 minutes at room temperature, 17.8 ml (28.6 mmol) of methyl iodide are added dropwise. The reaction medium is stirred at room temperature for 18 hours, taken up in water and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and evaporated.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 39 g (14.3 mmol) of tert-butyl (6-bromopyrid-2-yl)carbamate in 400 ml of dimethylformamide are added portionwise 6.9 g (17.2 mmol) of 60% sodium hydride in oil. After stirring for 20 minutes at room temperature, 17.8 ml (28.6 mmol) of methyl iodide are added dropwise. The reaction medium is stirred at room temperature for 18 hours, taken up in water and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and evaporated.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.